Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI) is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of bromine atoms and a phosphonic acid ester group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a brominated benzyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of a less substituted phosphonic acid ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions include substituted phosphonic acid esters, phosphonic acids, and reduced phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acid derivatives.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphonic acid ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in various signaling pathways by acting as a ligand for specific receptors.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Contains a longer alkyl chain, which can affect its solubility and reactivity.
Phosphonic acid, [2-(bromomethyl)phenyl]methyl]-, diethyl ester: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H17Br2O3P |
---|---|
Molecular Weight |
400.04 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C12H17Br2O3P/c1-3-16-18(15,17-4-2)9-11-5-10(8-13)6-12(14)7-11/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
XEUOUWHEWUVXNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)Br)CBr)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.